

# 6-(trifluoromethyl)-1-indanone chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 6-(Trifluoromethyl)-1-indanone

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An In-Depth Technical Guide to **6-(Trifluoromethyl)-1-indanone**: A Cornerstone Intermediate in Modern Medicinal Chemistry

## Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and development, the indanone framework has emerged as a privileged scaffold, notable for its presence in therapeutic agents targeting neurodegenerative diseases.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF<sub>3</sub>) moiety, is a well-established strategy to enhance a molecule's pharmacological profile.[2][3] The CF<sub>3</sub> group can significantly improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[2][3] **6-(Trifluoromethyl)-1-indanone**, CAS 68755-37-3, sits at the confluence of these two powerful concepts. It is a critical chemical intermediate whose structure is pre-organized for the synthesis of complex, high-value molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of its chemical identity, synthesis, applications, and handling, grounded in the principles of synthetic and medicinal chemistry.

## Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. **6-(Trifluoromethyl)-1-indanone** is a bicyclic ketone with

a trifluoromethyl substituent on the aromatic ring.

IUPAC Name: 6-(trifluoromethyl)-2,3-dihydroinden-1-one[4] Synonyms: 6-(Trifluoromethyl)-2,3-dihydro-1-indenone[5][6][7] CAS Number: 68755-37-3[4][8][9]

The structure combines a five-membered aliphatic ring fused to a benzene ring, with a ketone at position 1 and the electron-withdrawing trifluoromethyl group at position 6.

Caption: 2D Chemical Structure of **6-(Trifluoromethyl)-1-indanone**.

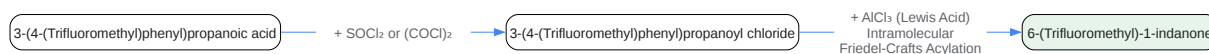
A summary of its key physical and chemical properties is presented in the table below. These parameters are critical for designing reaction conditions and ensuring proper handling and storage.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> O	[5][8][9][10]
Molecular Weight	200.16 g/mol	[5][8][9][11]
Appearance	White to light yellow powder/solid	[5]
Boiling Point	76-78 °C at 0.2 mmHg	[11][12]
Density	1.321 g/mL at 25 °C	[11][12]
SMILES	C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F	[4][10]
InChIKey	IGDFHUWAXWFKMW-UHFFFAOYSA-N	[4][10]

## Synthesis and Mechanistic Considerations

The synthesis of substituted indanones often relies on intramolecular cyclization reactions. One of the most robust and historically significant methods is the Friedel-Crafts reaction, which can be adapted for this purpose.[4] A common pathway involves the cyclization of a substituted arylpropionic acid or its corresponding acyl chloride.

Prakash and Olah, for instance, have described the synthesis of trifluoromethyl-substituted 1-indanones via the Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid.<sup>[13]</sup> Another prevalent method is the intramolecular Friedel–Crafts acylation of a suitable 3-arylpropanoyl chloride, which can be generated in situ from the corresponding carboxylic acid.



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Caption: General Synthetic Pathway via Intramolecular Friedel-Crafts Acylation.

## Exemplary Synthetic Protocol: Friedel-Crafts Cyclization

This protocol describes a general procedure for the synthesis of **6-(trifluoromethyl)-1-indanone** from 3-(4-(trifluoromethyl)phenyl)propanoic acid.

Objective: To synthesize **6-(trifluoromethyl)-1-indanone** via an acid-catalyzed intramolecular acylation.

Materials:

- 3-(4-(Trifluoromethyl)phenyl)propanoic acid
- Thionyl chloride (SOCl<sub>2</sub>) or Oxalyl chloride ((COCl)<sub>2</sub>)
- Anhydrous Aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid (1M HCl)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Rotary evaporator

- Standard glassware for inert atmosphere reactions

#### Step-by-Step Methodology:

- Acid Chloride Formation (Causality: Activation of Carboxylic Acid):
  - In a flame-dried, two-neck round-bottom flask under an inert atmosphere ( $N_2$  or Ar), dissolve 1 equivalent of 3-(4-(trifluoromethyl)phenyl)propanoic acid in anhydrous DCM.
  - Cool the solution to 0 °C using an ice bath. The low temperature controls the exothermic reaction.
  - Slowly add 1.2 equivalents of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF). The choice of thionyl chloride is common for its gaseous byproducts ( $SO_2$  and HCl), which are easily removed.
  - Allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases, indicating the formation of the acyl chloride intermediate. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.
- Intramolecular Friedel-Crafts Acylation (Causality: Ring Formation):
  - In a separate, larger, flame-dried flask under an inert atmosphere, prepare a suspension of 1.3 equivalents of anhydrous  $AlCl_3$  in anhydrous DCM.
  - Cool this suspension to 0 °C.  $AlCl_3$  is a potent Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.
  - Slowly add the previously prepared acyl chloride solution to the  $AlCl_3$  suspension via a cannula or dropping funnel. This step is highly exothermic and requires careful temperature control to prevent side reactions.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up and Quenching (Causality: Neutralization and Isolation):
  - Once the reaction is complete, carefully and slowly quench the reaction by pouring it over crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and neutralizes excess  $\text{AlCl}_3$ .
  - Separate the organic layer. Extract the aqueous layer twice with DCM.
  - Combine the organic layers and wash sequentially with 1M HCl, saturated  $\text{NaHCO}_3$  solution (to remove any remaining acid), and brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification (Causality: Achieving High Purity):
  - The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **6-(trifluoromethyl)-1-indanone**.[\[14\]](#)

## Applications in Drug Discovery and Chemical Research

The true value of **6-(trifluoromethyl)-1-indanone** lies in its utility as a versatile building block. The ketone functionality serves as a handle for numerous chemical transformations, while the trifluoromethylated aromatic ring imparts desirable properties to the final products.

- Central Nervous System (CNS) Agents: The indanone scaffold is a core component of drugs targeting neurodegenerative disorders, such as donepezil for Alzheimer's disease.[\[1\]](#) **6-(Trifluoromethyl)-1-indanone** serves as a key intermediate for creating novel indanone derivatives with potential activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in neurological disease.[\[1\]](#)[\[11\]](#)
- Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the  $\text{CF}_3$  group is resistant to oxidative metabolism by cytochrome P450 enzymes.[\[2\]](#) Incorporating this group into a drug candidate can block metabolically labile positions, thereby increasing the compound's half-life and bioavailability.

- Agrochemicals: The stability and unique electronic properties conferred by the trifluoromethyl group also make this intermediate valuable in the synthesis of specialty agrochemicals.[\[11\]](#)
- Fluorinated Molecule Synthesis: It is a foundational reagent for building more complex fluorinated organic molecules, where the trifluoromethyl group is used to fine-tune steric and electronic properties for specific applications in materials science and medicinal chemistry.  
[\[11\]](#)[\[14\]](#)

## Analytical and Spectroscopic Profile

Structural confirmation and purity assessment are paramount. While a full spectral analysis is lot-specific, the following data provides a reference for characterization.

Predicted Mass Spectrometry Data: Collision cross-section (CCS) values are important for ion mobility-mass spectrometry techniques, providing an additional layer of characterization beyond a simple mass-to-charge ratio.

Adduct	m/z (Calculated)	Predicted CCS (Å²)
[M+H] <sup>+</sup>	201.05218	136.8
[M+Na] <sup>+</sup>	223.03412	147.0
[M-H] <sup>-</sup>	199.03762	138.0
[M+NH <sub>4</sub> ] <sup>+</sup>	218.07872	159.3

Data sourced from PubChem

CID 22754128.[\[10\]](#)

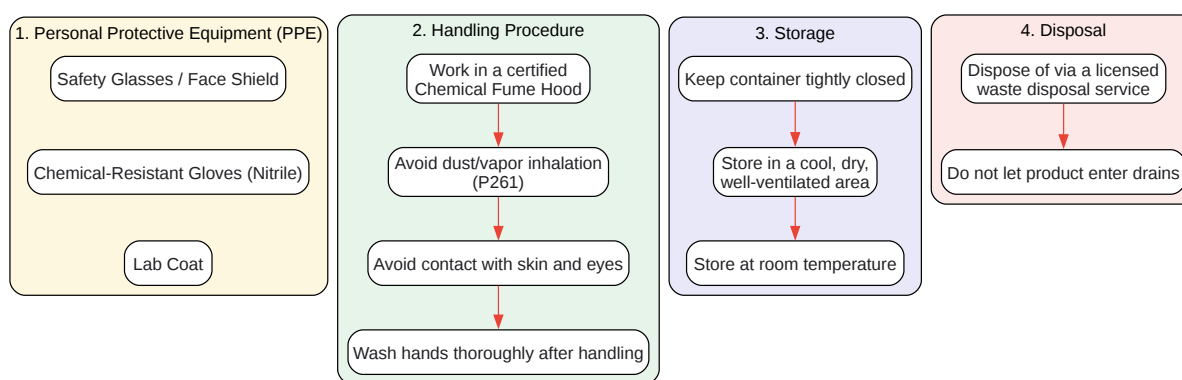
## Safety, Handling, and Storage Protocol

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. **6-(Trifluoromethyl)-1-indanone** possesses specific hazards that require stringent handling protocols.

Hazard Summary:

- Harmful if swallowed (H302).[\[6\]](#)

- May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[6]
- May cause sensitization by skin contact.[5]
- Harmful to aquatic life (H402).[6]



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Caption: Standard Operating Procedure Workflow for Safe Handling.

Detailed Handling and First Aid Protocol:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[15] A safety shower and eye wash station must be readily available. [15]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[6]
- Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. [15] Wear a lab coat.
- Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[6]
- First Aid Measures:
  - If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]
  - In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5][6]
  - In Case of Eye Contact: Flush eyes with water as a precaution.[5][6]
  - If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6]
- Storage Conditions: Store in a well-closed container in a cool, dry, and well-ventilated place, protected from light.[5][6]

## Conclusion

**6-(Trifluoromethyl)-1-indanone** is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and researchers. Its structure is a masterful blend of a biologically relevant indanone core and the pharmacologically powerful trifluoromethyl group. A comprehensive understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals, particularly for challenging therapeutic areas like neurodegenerative diseases. As research continues to uncover the vast chemical space accessible from this versatile building block, its importance in the scientific community is set to grow.

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